3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
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Overview
Description
3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a synthetic organic compound. It is characterized by the presence of a pyrrole ring substituted with a chloro group, a trifluoromethylphenyl group, and a methylpiperazinyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethylphenyl Group: This step might involve a Suzuki coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group reacts with a halogenated pyrrole.
Incorporation of the Methylpiperazinyl Group: This can be done through nucleophilic substitution, where the piperazine derivative reacts with an appropriate leaving group on the pyrrole ring.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the pyrrole ring.
Reduction: Reduction reactions could target the chloro group or the pyrrole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro group or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)-1-phenylpyrrole-2,5-dione
- 3-Chloro-1-phenylpyrrole-2,5-dione
- 4-(4-Methylpiperazin-1-yl)-1-(4-trifluoromethylphenyl)pyrrole-2,5-dione
Uniqueness
The unique combination of the chloro group, methylpiperazinyl group, and trifluoromethylphenyl group in 3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-21-6-8-22(9-7-21)13-12(17)14(24)23(15(13)25)11-4-2-10(3-5-11)16(18,19)20/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXHSWOEMHUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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